Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate
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Overview
Description
Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate is a complex organic compound with a unique structure that includes a pyrrole ring, carboxylate groups, and an ethoxypropanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures in the presence of a solvent like ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Scientific Research Applications
Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A chelating agent used in various applications, including medicine and industry.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar applications to EDTA.
Nitrilotriacetic acid (NTA): A chelating agent used in detergents and water treatment.
Uniqueness
Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate is unique due to its specific structure, which includes a pyrrole ring and an ethoxypropanoate chain. This structure imparts unique chemical and biological properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H15NNa2O5 |
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Molecular Weight |
287.22 g/mol |
IUPAC Name |
disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate |
InChI |
InChI=1S/C11H17NO5.2Na/c13-10(14)2-5-17-6-4-12-3-1-9(8-12)7-11(15)16;;/h8H,1-7H2,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
InChI Key |
AZYRKDVJGZVQEJ-UHFFFAOYSA-L |
Canonical SMILES |
C1CN(C=C1CC(=O)[O-])CCOCCC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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